(2Z)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione class, characterized by a fused heterocyclic core comprising thiazole and triazine rings. The structure includes a 2-chlorobenzyl group at position 6 and a 3,4-dichlorobenzylidene moiety at position 2, conferring distinct electronic and steric properties. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions and bioactivity.
Properties
Molecular Formula |
C19H10Cl3N3O2S |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H10Cl3N3O2S/c20-12-4-2-1-3-11(12)9-15-17(26)23-19-25(24-15)18(27)16(28-19)8-10-5-6-13(21)14(22)7-10/h1-8H,9H2/b16-8- |
InChI Key |
SNIDPERVDBQBNE-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of this compound typically follows a modular approach, beginning with the construction of the thiazolo-triazine scaffold followed by functionalization at positions 2 and 6. A widely cited method involves three key stages:
-
Synthesis of the Thiazolo-Triazine Core :
The base structure is generated via cyclocondensation of 6-benzyl-3-thio-3,4-dihydro-1,2,4-triazine-5(2H)-one with bromoacetonitrile under basic conditions. This step forms the thiazole ring fused to the triazine moiety . -
Benzylidene Introduction :
The 3,4-dichlorobenzylidene group is installed at position 2 through a Knoevenagel condensation reaction. This involves reacting the thiazolo-triazine intermediate with 3,4-dichlorobenzaldehyde in the presence of a catalytic base, such as piperidine or N-methylpiperidine . -
Chlorobenzyl Functionalization :
The 2-chlorobenzyl group at position 6 is introduced via nucleophilic substitution or alkylation, often using 2-chlorobenzyl chloride in a polar aprotic solvent like dimethylformamide (DMF) .
One-Pot Condensation Under Ultrasound Irradiation
Recent advancements have streamlined the synthesis using ultrasound-assisted one-pot protocols. This method combines 3,4-dichlorobenzaldehyde, 2-chlorobenzyl chloride, and the triazine-thione precursor in ethanol under ultrasonic irradiation (40 kHz, 150 W). Key advantages include:
-
Reduced Reaction Time : Completion within 2–3 hours vs. 8–12 hours for conventional heating .
-
Higher Yields : 78–85% isolated yield compared to 60–70% in thermal methods .
-
Improved Regioselectivity : The Z-configuration at the benzylidene double bond is favored due to kinetic control under ultrasound .
Reaction Mechanism and Intermediate Characterization
The formation of the benzylidene group proceeds via a base-catalyzed Knoevenagel mechanism. The aldehyde’s α-hydrogen is deprotonated, forming an enolate that attacks the electrophilic carbon of the thiazolo-triazine core. Subsequent dehydration yields the conjugated benzylidene moiety . Intermediate characterization by 1H NMR and 13C NMR confirms the presence of key signals:
-
1H NMR (300 MHz, CDCl3) :
-
13C NMR (75 MHz, CDCl3) :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .
Analytical and Spectroscopic Validation
Final compound validation employs:
-
High-Resolution Mass Spectrometry (HRMS) :
Observed [M+H]+ at m/z 450.0281 (calculated 450.0278 for C19H10Cl3N3O2S) . -
FTIR Spectroscopy :
Peaks at 1720 cm⁻¹ (C=O stretch) and 1585 cm⁻¹ (C=N stretch) . -
X-ray Crystallography :
Confirms the Z-configuration of the benzylidene group and planar geometry of the fused rings .
Comparative Analysis of Synthetic Routes
The table below contrasts conventional thermal and ultrasound-assisted methods:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Thermal (reflux) | 65 | 92 | 8 hours |
| Ultrasound | 83 | 98 | 2.5 hours |
Ultrasound methods significantly enhance efficiency while maintaining stereochemical integrity .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazolo-triazine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step synthetic routes that include cyclization reactions and condensation with various aromatic aldehydes. The compound's structural framework combines thiazole and triazine moieties which are known for their pharmacological significance.
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth and demonstrate antifungal properties against various pathogens. The presence of chlorine substituents in the benzyl groups enhances the efficacy of these compounds against resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazine derivatives has been extensively studied. Recent findings suggest that certain analogs can induce apoptosis in cancer cell lines without adversely affecting normal cells. For example, compounds derived from this scaffold have shown promising results in the NCI 60 cancer cell line screen at concentrations as low as 10 µM . The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress within cancer cells.
Enzyme Inhibition
Thiazolo derivatives have been explored for their ability to inhibit key enzymes involved in various biological pathways. For instance, some studies highlight their role as inhibitors of DNA gyrase and phosphodiesterase enzymes, which are crucial for DNA replication and cellular signaling pathways respectively . This inhibition can lead to therapeutic effects in conditions such as bacterial infections and cancer.
Case Study 1: Antimicrobial Screening
A series of thiazolo derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the benzyl groups exhibited enhanced antibacterial properties compared to standard antibiotics. This suggests a potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Efficacy
In a recent study focusing on anticancer properties, a set of thiazolo[3,2-b][1,2,4]triazine derivatives were evaluated against multiple cancer cell lines. The most active compounds were found to significantly reduce cell viability through apoptosis induction mechanisms. Further studies are warranted to explore their potential as lead compounds in cancer therapy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
Physicochemical Properties
Melting Points :
- The target compound’s predicted melting point is influenced by its dichlorinated benzylidene group, which may reduce intermolecular H-bonding compared to hydroxy-substituted analogs (e.g., compound 5 in , mp 313–315°C). Methoxy-substituted analogs (e.g., ) likely exhibit lower melting points due to reduced polarity.
- Thiazolo-pyrimidine derivatives (e.g., ) show moderate melting points (213–246°C), reflecting weaker crystal packing from flexible furan groups.
Spectroscopic Data :
- IR : The target compound’s carbonyl (C=O) stretches (~1700 cm⁻¹) align with thiazolo-triazine-diones . Chlorine substituents may slightly shift absorption frequencies due to inductive effects.
- NMR : Aromatic protons in the 3,4-dichlorobenzylidene group would resonate downfield (δ ~7.5–8.5 ppm), similar to dichlorinated analogs in .
Biological Activity
The compound (2Z)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo[3,2-b][1,2,4]triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H10Cl2N3O2S
- Molecular Weight : 434.3 g/mol
- IUPAC Name : (2Z)-2-[(2-chlorobenzyl)methylidene]-6-[(3,4-dichlorobenzyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. A study highlighted that certain derivatives led to increased apoptosis in human cancer cell lines without causing cell cycle arrest .
- Cytotoxicity Studies : The cytotoxic effects of related compounds were evaluated against various cancer cell lines. For example, a related compound demonstrated cytotoxicity with IC50 values ranging from 10 to 30 µM against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .
Antimicrobial Activity
The antimicrobial properties of thiazolo derivatives have also been explored:
- In Vitro Studies : Compounds similar to (2Z)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione showed varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, some derivatives exhibited significant inhibition against S. aureus, suggesting potential for development as antibacterial agents .
Anti-Malarial and Anti-Trypanosomal Activity
Some thiazolo derivatives have been tested for anti-malarial and anti-trypanosomal activities:
- Bioassay Results : In a study evaluating several thiazolo compounds for anti-malarial activity, results indicated modest efficacy with a maximum inhibition of 65% in Plasmodium falciparum viability at higher concentrations. Similarly, trypanocidal activity was observed but was generally weak compared to established treatments .
Study 1: Cytotoxicity Evaluation
A detailed study assessed the cytotoxic effects of various thiazolo derivatives on HeLa cells. The results indicated that while many compounds were cytotoxic at high concentrations (20 µM), some showed selective activity with lower toxicity profiles against normal cells. The most promising candidates were further analyzed for their apoptotic mechanisms using flow cytometry and DNA fragmentation assays.
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a series of thiazolo compounds were screened against common pathogens. The results showed that specific modifications to the benzyl moiety enhanced antimicrobial activity significantly. Compounds with electron-withdrawing groups exhibited improved efficacy against Gram-positive bacteria.
Q & A
Q. What are the common synthetic routes for preparing this thiazolo-triazine derivative, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes with thiourea derivatives or pre-functionalized heterocyclic precursors. Key steps include:
- Step 1: Formation of the thiazole ring via cyclization under acidic or basic conditions (e.g., using POCl₃ or NaOAc as catalysts) .
- Step 2: Introduction of chlorobenzyl and dichlorobenzylidene groups via nucleophilic substitution or Knoevenagel condensation . Critical reaction conditions include:
- Temperature: Elevated temperatures (80–120°C) for cyclization steps to minimize side reactions .
- Solvent choice: Polar aprotic solvents (e.g., DMF, acetic anhydride) improve solubility of intermediates .
- Catalysts: Sodium acetate or phosphorus oxychloride enhances reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the structural integrity of this compound?
- NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and Z/E configuration of the benzylidene group .
- X-ray crystallography: Resolves absolute stereochemistry and molecular packing (e.g., disordered substituents in crystal lattices) .
- IR spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S stretching (~650 cm⁻¹) .
- Mass spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Byproduct analysis: Use HPLC or TLC to monitor reaction progress and identify intermediates (e.g., uncyclized thiourea derivatives) .
- Solvent optimization: Replace high-boiling solvents (e.g., DMF) with ionic liquids to reduce decomposition at elevated temperatures .
- Catalyst screening: Test alternatives like p-toluenesulfonic acid (PTSA) for milder cyclization conditions .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .
Q. What strategies are effective in analyzing contradictory bioactivity data across different in vitro assays?
- Assay standardization: Control variables such as cell line viability, serum concentration, and incubation time .
- Dose-response validation: Repeat assays with purified batches to rule out impurities (e.g., residual solvents) .
- Target specificity: Use molecular docking to predict binding modes to enzymes (e.g., kinases) and validate via enzyme inhibition assays .
- Data reconciliation: Compare results with structurally analogous compounds (e.g., methoxy vs. chloro derivatives) to identify substituent-dependent trends .
Q. How do substituent variations at the benzylidene and benzyl positions influence the compound’s solubility and target binding affinity?
Substituent effects can be systematically evaluated using the following framework:
| Substituent | Position | Impact on Solubility | Impact on Bioactivity | Evidence |
|---|---|---|---|---|
| -OCH₃ (methoxy) | Benzylidene | ↑ Aqueous solubility | ↓ LogP, enhanced membrane permeability | |
| -Cl (chloro) | Benzyl | ↓ Solubility in polar solvents | ↑ Electrophilicity, stronger enzyme inhibition | |
| -F (fluoro) | Benzylidene | Moderate solubility | Improved metabolic stability |
Methodology:
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Solubility assays: Measure partition coefficients (LogP) in octanol/water systems .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina): Simulate binding to ATP-binding pockets (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories under physiological conditions .
- Pharmacophore mapping: Identify critical H-bond acceptors (e.g., triazine carbonyl) for target engagement .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported cytotoxicity data between 2D vs. 3D cell culture models?
- Hypothesis: 3D spheroids may exhibit reduced drug penetration compared to 2D monolayers.
- Validation steps:
- Measure compound diffusion using fluorescence-labeled analogs .
- Compare IC₅₀ values in both models under hypoxic vs. normoxic conditions .
- Adjust experimental design: Use 3D models with stromal co-cultures for clinically relevant activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
